

# PF-06843195: A Deep Dive into its Selectivity Profile Against PI3K Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06843195 |           |
| Cat. No.:            | B8216121    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **PF-06843195**, a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The information presented herein is curated from primary scientific literature to support research and development efforts in oncology and related fields.

# **Executive Summary**

**PF-06843195** is a novel small molecule inhibitor demonstrating exceptional selectivity for the PI3K $\alpha$  isoform over other class I PI3K isoforms ( $\beta$ ,  $\delta$ , and  $\gamma$ ) and the mammalian target of rapamycin (mTOR). This high degree of selectivity is critical for minimizing off-target effects and potentially improving the therapeutic index in clinical applications. This document details the quantitative selectivity, the experimental methodologies used for its determination, and the underlying signaling pathways.

# **Quantitative Selectivity Profile**

The inhibitory activity of **PF-06843195** has been rigorously characterized using both biochemical and cellular assays. The data consistently highlights its potent and selective inhibition of  $PI3K\alpha$ .

#### **Biochemical Assay Data**



In biochemical kinase assays, **PF-06843195** exhibits sub-nanomolar affinity for PI3K $\alpha$  and a clear selectivity margin over the PI3K $\delta$  isoform.[1]

| Target | Ki (nM) |
|--------|---------|
| ΡΙ3Κα  | < 0.018 |
| ΡΙ3Κδ  | 0.28    |

Table 1: Biochemical Inhibition Constants (Ki) of PF-06843195.

### **Cellular Assay Data**

The isoform-specific potency of **PF-06843195** was further evaluated in a cellular context using Rat1 fibroblasts engineered to express N-terminally myristoylated forms of each PI3K class IA isoform.[1] The compound's activity against the downstream effector pAKT was also assessed in human breast cancer cell lines.

| Target | Cell Line        | IC50 (nM) |
|--------|------------------|-----------|
| ΡΙ3Κα  | Rat1 fibroblasts | 18        |
| РІЗКβ  | Rat1 fibroblasts | 360       |
| ΡΙ3Κδ  | Rat1 fibroblasts | 160       |
| mTOR   | Rat1 fibroblasts | 1500      |

Table 2: Cellular Isoform Selectivity (IC50) of PF-06843195.

| Target      | Cell Line | IC50 (nM) |
|-------------|-----------|-----------|
| pAKT (T308) | MCF7      | 7.8       |
| pAKT (T308) | T47D      | 8.7       |

Table 3: Inhibition of Downstream Signaling (pAKT) by PF-06843195.



## **Experimental Protocols**

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the primary literature.

### **Biochemical Kinase Assay**

Objective: To determine the in vitro inhibitory constant (Ki) of **PF-06843195** against purified PI3K isoforms.

Methodology: A competitive biochemical assay was utilized to measure the affinity of **PF-06843195** for the PI3K $\alpha$  and PI3K $\delta$  isoforms. The assay principle is based on the displacement of a known fluorescently labeled ligand from the ATP-binding site of the kinase by the inhibitor.

- Enzymes: Recombinant human PI3Kα and PI3Kδ were used.
- Assay Principle: A fluorescence polarization-based competition binding assay.
- Procedure:
  - A reaction mixture containing the respective PI3K isoform and a fluorescently labeled tracer was prepared in assay buffer.
  - Serial dilutions of PF-06843195 were added to the reaction mixture.
  - The plate was incubated to allow the binding to reach equilibrium.
  - Fluorescence polarization was measured using a suitable plate reader.
- Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration was used to calculate the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

#### **Cellular Isoform Selectivity Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PF-06843195** against PI3K isoforms in a cellular environment.



Methodology: Rat1 fibroblasts, which do not endogenously express PI3K $\delta$ , were engineered to stably express myristoylated (myr) and HA-tagged catalytic subunits of human PI3K $\alpha$ , PI3K $\beta$ , or PI3K $\delta$ . The myristoylation targets the catalytic subunits to the cell membrane, rendering their activity independent of upstream receptor tyrosine kinase signaling.

- Cell Lines: Engineered Rat1 fibroblast cell lines expressing myr-HA-p110α, myr-HA-p110β, or myr-HA-p110δ.
- Assay Principle: Measurement of the inhibition of phosphorylation of a downstream effector,
   AKT, at serine 473 (pAKT S473) by an electrochemiluminescence-based immunoassay.
- Procedure:
  - Cells were seeded in 96-well plates and allowed to adhere.
  - Cells were treated with a serial dilution of PF-06843195 for a specified duration.
  - Cells were lysed, and the protein concentration of the lysates was determined.
  - The levels of pAKT (S473) in the cell lysates were quantified using an electrochemiluminescence-based immunoassay kit.
- Data Analysis: The percentage of pAKT inhibition relative to vehicle-treated controls was
  plotted against the inhibitor concentration, and the IC50 values were determined using a
  four-parameter logistic fit.

#### pAKT (T308) Inhibition Assay in Cancer Cell Lines

Objective: To assess the potency of **PF-06843195** in inhibiting the PI3K pathway in relevant cancer cell lines.

Methodology: A Western blot analysis was performed to measure the inhibition of AKT phosphorylation at threonine 308 (pAKT T308) in the human breast cancer cell lines MCF7 and T47D.

- Cell Lines: MCF7 and T47D human breast cancer cells.
- Procedure:



- Cells were seeded and allowed to attach.
- Cells were treated with various concentrations of PF-06843195 for a defined period.
- Whole-cell lysates were prepared, and protein concentrations were normalized.
- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was probed with primary antibodies specific for pAKT (T308) and total AKT (as a loading control).
- Horseradish peroxidase-conjugated secondary antibodies were used for detection, followed by visualization with an enhanced chemiluminescence reagent.
- Data Analysis: The intensity of the pAKT bands was quantified and normalized to the total AKT bands. The percentage of inhibition was calculated relative to vehicle-treated cells, and IC50 values were determined by non-linear regression analysis.

# Visualizations PI3K Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.





Click to download full resolution via product page



Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by **PF-06843195**.

# **Experimental Workflow for Cellular Selectivity Assay**

The following diagram outlines the workflow for determining the cellular selectivity of **PF-06843195** using engineered Rat1 fibroblast cell lines.





Click to download full resolution via product page

Caption: Workflow for determining the cellular IC50 of PF-06843195 against PI3K isoforms.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [PF-06843195: A Deep Dive into its Selectivity Profile Against PI3K Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8216121#pf-06843195-selectivity-profile-against-pi3k-isoforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com